REACTION_CXSMILES
|
S([O-])([O-])=O.[Na+:5].[Na+].C(=O)(O)[O-].[Na+].[Cl:12][C:13]1[CH:14]=[C:15]([S:19](Cl)(=[O:21])=[O:20])[CH:16]=[CH:17][CH:18]=1>O>[Cl:12][C:13]1[CH:14]=[C:15]([S:19]([O-:21])=[O:20])[CH:16]=[CH:17][CH:18]=1.[Na+:5] |f:0.1.2,3.4,7.8|
|
Name
|
|
Quantity
|
627 mg
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
418 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was stirred with methanol (10 mL) for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with dichloromethane (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
the insoluble inorganic salts removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to approximately 3 mL
|
Type
|
ADDITION
|
Details
|
an equal volume of diethyl ether added
|
Type
|
ADDITION
|
Details
|
The precipitated solid containing residual inorganic salts
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
The remaining filtrate was diluted with excess diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtered solid dried in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)S(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 306 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |